Pyrazole derivative 15
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H22Cl2FN3O3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-3-[2-(4-fluorophenyl)propan-2-ylcarbamoyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C27H22Cl2FN3O3/c1-27(2,17-9-13-19(30)14-10-17)31-26(36)24-20(15-23(34)35)25(16-7-11-18(28)12-8-16)33(32-24)22-6-4-3-5-21(22)29/h3-14H,15H2,1-2H3,(H,31,36)(H,34,35) |
InChI Key |
YBFWRMNFSYACJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=NN(C(=C2CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazole Derivative 15 and Analogues
Classical and Modern Synthetic Approaches
The construction of the pyrazole (B372694) ring is a well-established field in organic synthesis. The core strategy typically involves the reaction of a precursor containing a dinitrogen unit, most commonly hydrazine (B178648) or its derivatives, with a three-carbon component.
Cyclization and Condensation Reactions in Pyrazole Synthesis
The most fundamental and widely employed method for synthesizing the pyrazole core is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. This reaction, known as the Knorr pyrazole synthesis, first reported in 1883, is a robust method for creating substituted pyrazoles. For instance, the reaction of acetylacetone (B45752) with hydrazine readily yields 3,5-dimethylpyrazole (B48361).
Another classical approach involves the cyclization of α,β-unsaturated hydrazones. These precursors can be formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. Subsequent cyclization, often under acidic or basic conditions, leads to the formation of the pyrazole ring. For example, α,β-ethylenic ketones can undergo condensation with a substituted hydrazine in the presence of a catalyst to form an intermediate pyrazoline, which is then oxidized in situ to the corresponding 1,3,5-trisubstituted pyrazole.
Multicomponent reactions (MCRs) have also emerged as a powerful strategy, allowing for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. These reactions offer advantages in terms of efficiency and atom economy. A common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo-compound or a tosyl hydrazone to produce polyfunctionalized pyrazoles.
Innovations in Synthetic Methodologies
In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. This has led to the adoption of several innovative techniques in pyrazole synthesis.
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. In pyrazole synthesis, microwave irradiation significantly reduces reaction times, often from hours to minutes, while improving product yields. This technique has been successfully applied to the classical condensation of chalcones with hydrazine hydrate (B1144303) to produce pyrazole derivatives. For instance, the synthesis of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles was achieved in 15 minutes under microwave irradiation, compared to 4 hours using conventional heating. Microwave-assisted synthesis can also be performed in greener solvents like water or even under solvent-free conditions, further enhancing its environmental credentials.
A study on the synthesis of pyrazole and oxadiazole hybrids demonstrated that microwave-assisted methods reduced the reaction time from 7–9 hours to 9–10 minutes and increased the product yield from a lower percentage to 79–92%.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives
| Derivative Type | Conventional Method Time | Microwave-Assisted Time | Conventional Yield | Microwave-Assisted Yield | Reference |
|---|---|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles | 4 hours | 15 minutes | Not specified | 53-85% | |
| Pyrazole and Oxadiazole Hybrids | 7-9 hours | 9-10 minutes | Not specified | 79-92% | |
| Sugar-based Pyrazole Derivatives | Not specified | Good yields (not specified time) | Not specified | Good yields |
Ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields in pyrazole synthesis. Sonication promotes the formation of reactive intermediates and increases mass transfer, often allowing reactions to proceed under milder conditions. For example, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was achieved in high yields within 75-90 minutes under ultrasound irradiation at 60 °C, a significant improvement over conventional methods. Ultrasound has also been employed in the three-component synthesis of complex pyrazole derivatives, showcasing its utility in constructing diverse molecular scaffolds.
The synthesis of tetrazole-based pyrazolines and isoxazolines has been successfully carried out using both conventional and ultrasonic irradiation methods, with the latter often providing advantages in terms of reaction time and efficiency.
Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is a highly sustainable and efficient method. This technique has been applied to the one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles by grinding 3-chloro-2,4-pentanedione, various thiophenols, and hydrazine hydrate in the presence of a catalytic amount of piperidine. This solvent-free approach provides good to excellent yields of the desired products.
More complex, polyfunctionalized pyrazoles have also been synthesized using a two-step mechanochemical protocol. This involves a (3+2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the resulting 5-acylpyrazolines. This solvent-free ball-milling method highlights the potential of mechanochemistry to construct intricate molecular architectures.
Table 2: Examples of Mechanochemically Synthesized Pyrazole Derivatives
| Starting Materials | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-chloro-2,4-pentanedione, thiophenols, hydrazine hydrate | 3,5-dimethyl-4-(arylsulfanyl)pyrazoles | Grinding with piperidine, solvent-free | Good to excellent | |
| Nitrile imines (in situ), chalcones, MnO2 | 1,4-Diarylpyrazoles | Two-step ball-milling, solvent-free | Fair |
Eliminating volatile organic solvents is a key goal of green chemistry. Several of the innovative techniques mentioned above, such as microwave-assisted and mechanochemical synthesis, are often conducted under solvent-free conditions. Additionally, other solvent-free methods for pyrazole synthesis have been developed.
One such approach involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a commercially available organic ionic salt at room temperature. This method is environmentally friendly, providing good yields (75-86%) and allowing for the recovery and reuse of the catalyst. Another example is the use of montmorillonite (B579905) K10 clay as a reusable catalyst in a domino reaction to produce 1,3,4-trisubstituted and 1,4-disubstituted pyrazoles under solvent-free conditions. These approaches demonstrate that high-value chemical compounds can be synthesized efficiently while minimizing environmental impact.
Catalytic Methods
The synthesis of pyrazole cores is significantly enhanced by a variety of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to traditional approaches.
Copper-based catalysts have proven particularly versatile. For instance, a copper-catalyzed three-component synthesis has been developed for 1,3-substituted pyrazoles utilizing enaminones, hydrazine, and aryl halides. beilstein-journals.org Mechanistic studies suggest a domino reaction sequence involving the initial formation of a 3-substituted pyrazole through cyclization, followed by a Ullmann-type coupling to introduce the N-aryl substituent. beilstein-journals.org Another copper-catalyzed approach involves the coupling of arylboronic acids with Boc-protected diimide to generate a hydrazine precursor in situ, which then undergoes cyclocondensation with 1,3-dicarbonyl compounds. beilstein-journals.org Furthermore, silica-supported copper catalysts have been effectively used for the cycloaddition reaction of sydnones and terminal alkynes, a method that has been successfully adapted to continuous flow conditions. rsc.org
Other metal catalysts also play a significant role. Ytterbium(III) perfluorooctanoate (Yb(PFO)3) has been shown to be a mild and highly efficient catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Iron sulfate (B86663) has been used to catalyze the synthesis of pyrazole-4-carbodithioates from phenylhydrazine, aldehydes, and alkyl-3-oxo-3-arylpropane dithioates. beilstein-journals.org Heterogeneous nickel-based catalysts have been employed for the one-pot condensation of hydrazines, ketones, and aldehydes at room temperature, offering the advantage of catalyst reusability. mdpi.com
Non-metallic and nanoparticle-based catalysts are also prominent. Molecular iodine, AlCl3, and sodium ascorbate (B8700270) have been utilized in the synthesis of pyrazoles from malononitrile (B47326), aldehydes, and hydrazines. beilstein-journals.org Nanoparticle catalysts such as CuO/ZrO2, Fe3O4@Si@MoO2, and functionalized magnetite nanoparticles have also been reported for similar transformations. beilstein-journals.org
Table 1: Overview of Catalytic Methods in Pyrazole Synthesis
| Catalyst Type | Reactants | Product Type | Key Features |
| Copper-based | Enaminones, hydrazine, aryl halides | 1,3-Disubstituted pyrazoles | Domino reaction, Ullmann coupling. beilstein-journals.org |
| Copper-based | Arylboronic acids, Boc-diimide, 1,3-dicarbonyls | N-Aryl pyrazoles | In situ hydrazine formation. beilstein-journals.org |
| Ytterbium(III) perfluorooctanoate | Aldehydes, β-ketoesters, hydrazines | Pyrazole-4-carboxylates | Mild and highly efficient. beilstein-journals.org |
| Iron sulfate | Phenylhydrazine, aldehydes, dithioates | Pyrazole-4-carbodithioates | Tolerates aliphatic aldehydes. beilstein-journals.org |
| Heterogeneous Nickel-based | Hydrazines, ketones, aldehydes | Substituted pyrazoles | Room temperature, reusable catalyst. mdpi.com |
| Molecular Iodine | Malononitrile, aldehydes, hydrazines | Substituted pyrazoles | Metal-free catalysis. beilstein-journals.org |
| Nanoparticles (e.g., CuO/ZrO2) | Malononitrile, aldehydes, hydrazines | Substituted pyrazoles | Heterogeneous, efficient. beilstein-journals.org |
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex pyrazole derivatives in a single step, offering high atom and step economy. These reactions involve the combination of three or more starting materials in a one-pot process.
A common MCR for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or its precursor), a hydrazine, and an aldehyde. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce various 1-H-pyrazole derivatives. longdom.org This can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org
The synthesis of pyrano[2,3-c]pyrazoles, a fused heterocyclic system of interest, frequently utilizes MCRs. A typical four-component reaction involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govmdpi.com Various catalysts, including piperidine, can be used to facilitate this transformation, often in aqueous media at room temperature. mdpi.com The reaction sequence generally proceeds through a Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and subsequent O-cyclization. mdpi.com
Another notable MCR involves the use of titanium imido complexes, which react with alkynes and nitriles in an oxidative coupling process to form multisubstituted pyrazoles. acs.org This method is advantageous as it avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final oxidation step. acs.org
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Number of Components | Reactants | Product | Catalyst/Conditions |
| Three | Enaminones, benzaldehyde, hydrazine-HCl | 1-H-Pyrazoles | Ammonium acetate, water. longdom.org |
| Four | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | Piperidine, aqueous medium. mdpi.com |
| Three | Alkynes, nitriles, Ti imido complexes | Multisubstituted pyrazoles | Oxidative coupling. acs.org |
| Four | Phenylhydrazine, aldehydes, 1,3-diketones, ionic liquid | Substituted pyrazoles | [bmim][InCl4]. beilstein-journals.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govrsc.org
Water is a preferred green solvent for many pyrazole syntheses. thieme-connect.com For example, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in water, often facilitated by catalysts like L-tyrosine or nano-SiO2. nih.gov The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity in some cases. rsc.org Semicarbazide hydrochloride has been used as a safer alternative to hydrazine for the synthesis of pyrazole-3-carboxylates in water. rsc.org
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. nih.gov For instance, the synthesis of indol-3-yl substituted pyrano[2,3-c]pyrazoles was achieved more efficiently using microwave irradiation compared to conventional heating. nih.gov Similarly, ZnO nanoparticles have been used as a catalyst in microwave-assisted, solvent-free synthesis of pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com
Ultrasound irradiation is another energy-efficient technique that has been applied to pyrazole synthesis. A catalyst-free multicomponent reaction of ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water under ultrasonic irradiation has been reported to give excellent yields of pyrano[2,3-c]pyrazoles. nih.gov
The use of biodegradable and reusable catalysts, such as those derived from agricultural waste like wheat straw, also aligns with green chemistry principles. nih.gov
Specific Reaction Pathways for Pyrazole Derivative 15
The synthesis of complex pyrazole derivatives, such as those containing a pyrazolo[3,4-d]pyrimidine moiety, often involves multi-step sequences that include protection, functionalization, and cyclization steps.
Pyrazolo[3,4-d]pyrimidine Moiety Synthesis: The pyrazolo[3,4-d]pyrimidine scaffold is a key structural feature in many biologically active molecules and is an isostere of adenine. acs.org A common synthetic route starts from a substituted pyrazole. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to form the pyrimidine (B1678525) ring, yielding a pyrazolo[3,4-d]pyrimidinone. mdpi.com Another approach involves the reaction of 5-aminopyrazole derivatives with formamide. acs.org The resulting hydroxyl group at the C4 position of the pyrazolo[3,4-d]pyrimidine can be converted to a chloro group using phosphorus oxychloride, creating a key intermediate for further functionalization, such as the introduction of amino substituents. acs.orgacs.org
1H-Pyrazole-Derivative Protection and N-Alkylation: Regioselective N-alkylation of the pyrazole ring is a critical step in many syntheses. The presence of two reactive nitrogen atoms in the pyrazole ring can lead to a mixture of N1 and N2 alkylated isomers. acs.orgmdpi.com Catalyst-free Michael addition reactions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles with various functional groups. acs.orgacs.org Alternatively, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles provides another route to N-alkyl pyrazoles. mdpi.comresearchgate.net In unsymmetrical pyrazoles, the regioselectivity of this reaction is often controlled by steric factors. mdpi.com
Formylation: The introduction of a formyl group onto the pyrazole ring is a common functionalization step. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a widely used method for the formylation of pyrazoles, typically at the C4 position. tandfonline.comigmpublication.orgchemmethod.com This reaction can be applied to hydrazones, which undergo cyclization and subsequent formylation to produce 4-formylpyrazoles. igmpublication.orgchemmethod.com The Duff reaction, which uses hexamethylenetetramine in trifluoroacetic acid, offers an alternative method for the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles. tandfonline.comresearchgate.net
Structural Modifications and Derivatization Strategies
The development of this compound and its analogues often involves strategic structural modifications to explore structure-activity relationships and optimize properties.
Introduction of Heterocyclic Rings and Linkers
Fusing or linking other heterocyclic rings to the pyrazole core is a common strategy to create novel chemical entities. The synthesis of pyrazolo[3,4-d]pyrimidines is a prime example of this, where a pyrimidine ring is fused to the pyrazole. acs.orgekb.eg This scaffold is of significant interest in medicinal chemistry. nih.gov
Linkers are often used to connect the pyrazole core to other molecular fragments. For instance, in the development of prodrugs, carbamate (B1207046) linkers have been used to attach solubilizing moieties to the C4 position of pyrazolo[3,4-d]pyrimidines. acs.org This approach can improve aqueous solubility and pharmacokinetic properties.
Regioselective Synthesis Approaches
Controlling the regioselectivity of reactions is crucial for the synthesis of specific pyrazole isomers. The classic Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can lead to regioisomeric mixtures. beilstein-journals.org However, modifications and the use of specific starting materials can improve regioselectivity. For example, the reaction is often completely regioselective when arylhydrazines are used. beilstein-journals.org
In multicomponent reactions, regioselectivity can be influenced by steric factors. beilstein-journals.org The N-alkylation of unsymmetrical pyrazoles is a well-known challenge where regioselectivity is a key consideration. As mentioned previously, methods have been developed that provide high N1-selectivity. acs.orgacs.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also shown highly regioselective formation of 3-CF3-pyrazoles. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of these reactions.
Synthesis of Precursor Intermediates for this compound
The synthesis of complex pyrazole-based molecules often relies on the initial preparation of key precursor intermediates. The designation "this compound" has been used in scientific literature to refer to several distinct intermediates that serve as foundational building blocks for more complex structures. The synthetic strategies for these precursors are diverse, reflecting the varied nature of the final target molecules. Key methodologies include the formation of 1,3-dicarbonyl compounds, the construction of fused heterocyclic systems like imidazo[1,2-b]pyrazoles, and the preparation of functionalized pyrazoles such as triazenylpyrazoles. These intermediates are pivotal in the modular assembly of diverse pyrazole-containing chemical libraries.
One prominent approach involves the cyclocondensation reaction between a bidentate nucleophile, such as hydrazine or its derivatives, and a three-carbon unit with electrophilic centers, such as 1,3-diketones or α,β-unsaturated carbonyl compounds. mdpi.comdergipark.org.tr Modern synthetic advancements have introduced multicomponent reactions, solvent-free conditions, and the use of catalysts to improve efficiency, yield, and environmental friendliness. rsc.orgresearchgate.net
1,3-Diketones as Pyrazole Precursors
A fundamental route to pyrazoles involves the Knorr reaction, where 1,3-dicarbonyl compounds are condensed with hydrazines. mdpi.com A "one-pot" method for synthesizing the precursor 1,3-diketones (designated as compound 15 in a specific study) has been developed. mdpi.com This process begins with the reaction of methylarylketones with arenes and carboxylic acids, mediated by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com The resulting 1,3-diketone intermediates can then be directly converted to 3,5-disubstituted pyrazoles. mdpi.com This sequential, one-pot approach provides an efficient pathway from readily available starting materials to the core pyrazole structure. mdpi.com
Table 1: Synthesis of 1,3-Diketone Intermediate 15
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
|---|
Fused Imidazo[1,2-b]pyrazoles
In the synthesis of more complex, fused heterocyclic systems, 5-aminopyrazoles serve as versatile building blocks. scirp.org The synthesis of imidazo[1,2-b]pyrazoles (labeled as compound 15 in the literature) demonstrates this utility. scirp.org The process starts with a 5-amino-3-phenyl-1H-pyrazole, which undergoes an aza-Wittig type reaction with triphenylphosphine, carbon tetrachloride, and triethylamine (B128534) to form a 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole intermediate. scirp.org Subsequent treatment of this intermediate with a p-chloroketone yields the target imidazo[1,2-b]pyrazole 15 . scirp.org
Table 2: Synthesis of Imidazo[1,2-b]pyrazole 15
| Precursor | Reagents | Intermediate | Reagent 2 | Product | Reference |
|---|
Triazenylpyrazoles as Functionalized Intermediates
Triazenes can function as protected diazonium salts, making them valuable intermediates for further chemical transformations. beilstein-journals.org The synthesis of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors (designated 15a–d ) has been reported, starting from aminopyrazoles. beilstein-journals.org The synthesis involves generating a diazonium salt from the corresponding aminopyrazole, followed by the addition of diisopropylamine. beilstein-journals.org This can be performed as a one-pot synthesis or in two separate steps. beilstein-journals.org These triazenylpyrazole intermediates are designed to serve as azide (B81097) sources for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-journals.org
Table 3: Synthesis of Triazenylpyrazole Precursors 15a-d
| Precursor | Reagents (Method 1) | Reagents (Method 2) | Product | Reference |
|---|
Fused Pyrazolo[3,4-b]pyridines
Pyrazole-4-carbaldehydes are versatile precursors for creating a variety of fused pyrazole systems. semanticscholar.org The condensation of 5-amino-1H-pyrazole-4-carbaldehyde with α-methylene ketones, such as acetone (B3395972) or acetophenones, leads to the formation of 1,3,6-trisubstituted and 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines (labeled as compound 15 ). semanticscholar.org This reaction is typically catalyzed by a base like potassium hydroxide. semanticscholar.org This method provides a straightforward route to constructing the pyrazolo[3,4-b]pyridine scaffold, which is of interest in medicinal chemistry. semanticscholar.org
Table 4: Synthesis of Pyrazolo[3,4-b]pyridine 15
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|
Biological Activity Studies of Pyrazole Derivative 15: Mechanistic Insights and Preclinical Evaluation
Antineoplastic and Antiproliferative Investigations
Broad-Spectrum Cell Growth Inhibition against Cancer Cell Lines
Pyrazole (B372694) derivative 15, a cyano pyrazole derivative linked to a pyrazolo[3,4-d]pyrimidine moiety, has shown remarkable broad-spectrum cell growth inhibition. rsc.org In studies conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of 60 human cancer cell lines. rsc.orgnih.gov The results indicated significant growth inhibition of over 90% against a variety of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon, and prostate cancers. rsc.org
Furthermore, Pyrazole derivative 15 exhibited highly potent and broad inhibition, exceeding 100% in some cases, against tested melanoma, ovarian, renal, and breast cancer cell lines. rsc.org This led to its selection for a more detailed five-log dose study, where it demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.18 to 8.44 μM. rsc.org In another study, two related pyrazolo[3,4-d]pyrimidine derivatives, compounds 15 and 16, showed excellent broad-spectrum cytotoxic activity against the full 60-cell panel with GI50 values between 0.018 and 9.98 μM. rsc.org
Table 1: Broad-Spectrum Anticancer Activity of this compound and Related Compounds
| Cancer Type | Cell Lines | Growth Inhibition | GI50 Values (µM) | Reference |
|---|---|---|---|---|
| Leukemia | NCI-60 Panel | >90% | 1.18 - 8.44 | rsc.org |
| Non-Small Cell Lung | NCI-60 Panel | >90% | 1.18 - 8.44 | rsc.org |
| Colon | NCI-60 Panel | >90% | 1.18 - 8.44 | rsc.org |
| Prostate | NCI-60 Panel | >90% | 1.18 - 8.44 | benthamdirect.com |
| Melanoma | NCI-60 Panel | >100% | 1.18 - 8.44 | rsc.org |
| Ovarian | NCI-60 Panel | >100% | 1.18 - 8.44 | rsc.org |
| Renal | NCI-60 Panel | >100% | 1.18 - 8.44 | rsc.org |
| Breast | NCI-60 Panel | >100% | 1.18 - 8.44 | rsc.org |
| Various | Full NCI-60 Panel | - | 0.018 - 9.98 | rsc.org |
Impact on Drug-Resistant Cancer Cell Lines
The efficacy of this compound extends to drug-resistant cancer cell lines. Specifically, its cytotoxic activity was evaluated in doxorubicin-resistant (DOX/MDA-MB-468) breast cancer cells. rsc.orgresearchgate.net The compound demonstrated a significant ability to reverse doxorubicin (B1662922) resistance, with an IC50 value of 0.267 μM. rsc.orgsemanticscholar.org This suggests that this compound could be a promising candidate for overcoming multi-drug resistance in cancer therapy. rsc.org Further studies on its analogue, compound 16, also showed activity against these resistant cells with an IC50 of 0.844 μM. rsc.orgresearchgate.net The mechanism for this activity may be related to the inhibition of P-glycoprotein, a key protein in drug resistance, as compound 15 was found to down-regulate its expression. rsc.orgsemanticscholar.org
Mechanisms of Action in Cancer Cell Death
Research indicates that pyrazole derivatives can induce cell cycle arrest in cancer cells. For instance, a related pyrazolo[3,4-d]pyrimidine derivative, compound 16, was found to induce cell cycle arrest at the S phase in MDA-MB-468 cells, leading to an increase in the pre-G cell population, which is indicative of apoptosis. researchgate.net Another study on different pyrazole derivatives showed cell cycle arrest in the S and G2/M phases in MCF-7 breast cancer cells. nih.gov
The induction of apoptosis is a key mechanism through which pyrazole derivatives exert their anticancer effects. Studies on various pyrazole compounds have shown they can trigger apoptosis through both intrinsic and extrinsic pathways. jpp.krakow.pljpp.krakow.pl This is often characterized by the modulation of key apoptotic proteins. For example, treatment with certain pyrazole derivatives led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. jpp.krakow.pljpp.krakow.plnih.gov Furthermore, the activation of caspases, which are crucial executioners of apoptosis, has been observed. Specifically, enhanced cleavage of caspase-3, caspase-8, and caspase-9, as well as PARP-1, has been reported following treatment with pyrazole derivatives. jpp.krakow.pljpp.krakow.pltandfonline.com
Cell Cycle Arrest Induction
Enzyme and Receptor Inhibition Studies
The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes and receptors that are critical for cancer cell growth and survival. nih.gov
Enzyme Inhibition:
EGFR Tyrosine Kinase: this compound has been identified as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 value of 0.135 μM. rsc.orgsemanticscholar.org Other related pyrazole derivatives have also shown potent EGFR inhibition. frontiersin.orgmdpi.com
15-Lipoxygenase (15-LOX): Some pyrazole derivatives have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation and cancer. nih.govresearchgate.netnih.gov
Human Liver Alcohol Dehydrogenase (LADH): Pyrazole and its analogs are known inhibitors of human LADH. scispace.com
Receptor Inhibition:
VEGFR-2: Certain pyrazole derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. frontiersin.orgmdpi.com
Orexin-2 Receptor: In a different context, pyrazole derivatives have been developed as selective orexin-2 receptor antagonists for potential use in treating insomnia. rsc.org
Table 2: Enzyme and Receptor Inhibition by this compound and Related Compounds
| Target | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| EGFR Tyrosine Kinase | This compound | 0.135 | rsc.orgsemanticscholar.org |
| EGFR Tyrosine Kinase | Compound 4 | 0.054 | rsc.orgsemanticscholar.org |
| EGFR Tyrosine Kinase | Compound 16 | 0.034 | rsc.orgsemanticscholar.org |
| P-glycoprotein | This compound | 0.301-fold inhibition | rsc.orgsemanticscholar.org |
| P-glycoprotein | Compound 16 | 0.449-fold inhibition | rsc.orgsemanticscholar.org |
| VEGFR-2 | Compound 9 | 0.22 | frontiersin.org |
| VEGFR-2 | Compound 12 | Potent dual inhibitor | frontiersin.org |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
A specific cyano pyrazole derivative linked to a pyrazolo[3,4-d]pyrimidine moiety, identified as compound 15 , has been evaluated for its enzymatic inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). rsc.org Research has demonstrated that this derivative exhibits significant inhibitory activity against EGFR-TK. rsc.orgnih.gov The enzymatic assessment revealed a potent inhibitory effect, which is a key mechanism for its anti-proliferative actions against various cancer cell lines. rsc.org The measured half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be 0.135 µM. rsc.orgnih.gov This level of inhibition is considered highly potent and is consistent with the compound's broad-spectrum cytotoxic activity observed in NCI 60 cancer cell line screenings. rsc.org
Table 1: EGFR-TK Inhibitory Activity of this compound
| Compound Name | Target Enzyme | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| Cyano this compound | EGFR-TK | 0.135 | rsc.org, nih.gov |
P-glycoprotein (P-gp) Inhibition and Down-regulation
The same pyrazolo[3,4-d]pyrimidine derivative 15 that inhibits EGFR-TK was also investigated for its effect on P-glycoprotein (P-gp). rsc.org P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by effluxing therapeutic agents from the cell. rsc.org A quantitative real-time PCR analysis was performed to assess the impact of compound 15 on P-gp expression in MDA-MB-468/ADR cells. rsc.org The results showed that this derivative has a significant inhibitory effect, leading to the down-regulation of P-glycoprotein. rsc.org Specifically, treatment with compound 15 resulted in a P-glycoprotein fold change of 0.301 compared to the control, indicating a substantial reduction in its expression. rsc.org
Table 2: P-glycoprotein Down-regulation by this compound
| Compound Name | Cell Line | Effect | Fold Change vs. Control | Source(s) |
|---|---|---|---|---|
| Cyano this compound | MDA-MB-468/ADR | P-gp Down-regulation | 0.301 | rsc.org |
c-Jun N-terminal Kinase (JNK) Inhibition (e.g., JNK1, JNK2, JNK3)
While various pyrazole derivatives have been identified as potent inhibitors of the c-Jun N-terminal kinase (JNK) family, which are key players in inflammatory diseases and neurodegenerative disorders, specific inhibitory data for a compound designated as "this compound" against JNK1, JNK2, or JNK3 could not be identified in the reviewed scientific literature. nih.govtandfonline.compnas.org
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Positive Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a target for treating neurological and psychiatric disorders. nih.gov Pyrazole-based compounds have been developed as positive allosteric modulators (PAMs) of this receptor. nih.govsigmaaldrich.com However, a review of the available literature did not yield specific findings on a compound identified as "this compound" acting as a positive allosteric modulator of mGlu5.
Cannabinoid Receptor 1 (CB1) Antagonism
Pyrazole derivatives, such as rimonabant, are a well-known class of antagonists for the Cannabinoid Receptor 1 (CB1), with potential applications in treating obesity and metabolic syndromes. acs.orgwikipedia.org Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. acs.orgacs.org Despite this, specific data detailing the CB1 receptor antagonist activity for a compound designated as "this compound" was not found in the surveyed research.
Other Enzyme Target Modulations
The versatile pyrazole scaffold has been used to target a wide range of enzymes.
Farnesyltransferase: Literature describes phenothiazine-bearing pyrazole derivatives as inhibitors of protein farnesyltransferase, an enzyme implicated in cancer. nih.govmdpi.com However, no specific inhibitory data for a "derivative 15" was found.
Arginine Methyltransferase: In a study identifying inhibitors of arginine methyltransferases, a novel aryl pyrazole, compound 15 , was synthesized and tested. nih.gov This compound was specifically evaluated for its activity against PRMT6. The results indicated that compound 15 was inactive, not generating an IC₅₀ at concentrations up to 20 µM, and it was subsequently used as a negative control in cellular assays. nih.gov
Carbonic Anhydrase: A series of benzenesulfonamides incorporating pyrazole-carboxamides was investigated for the inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Within this series, compound 15 (6,7-dimethoxy-1-methyl-N-(4-sulfamoylphenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) showed a notable and selective inhibitory profile. It was a highly potent inhibitor of the cytosolic isoform hCA II, with a much weaker effect on hCA I. nih.gov
Acetylcholinesterase: Pyrazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) for potential use in treating Alzheimer's disease. nih.govnih.gov A review of the literature did not identify a specific compound "15" with reported AChE inhibitory activity.
Xanthine (B1682287) Oxidase: Non-purine pyrazole derivatives are explored as inhibitors of xanthine oxidase (XO) for treating gout and hyperuricemia. jst.go.jpnih.gov However, specific inhibitory data for a "this compound" against XO were not found in the reviewed literature.
BRAF(V600E): In a study on new Bis-pyrazoline hybrids as dual EGFR and BRAFV600E inhibitors, a compound designated 15 was synthesized and evaluated. d-nb.info This derivative demonstrated significant inhibitory activity against the BRAFV600E mutant, which is a key driver in several cancers, particularly melanoma. d-nb.info
Telomerase: N-substituted-dihydropyrazole derivatives have been reported as inhibitors of telomerase, an enzyme crucial for cancer cell immortality. spandidos-publications.comnih.gov However, specific inhibitory activity for a compound identified as "derivative 15" was not located in the surveyed literature.
ROS Receptor Tyrosine Kinase: No information was found in the reviewed literature regarding the modulation of ROS Receptor Tyrosine Kinase by a pyrazole derivative designated as 15.
Aurora-A kinase: Aurora kinases are critical for mitosis, and their inhibition is a target for cancer therapy. d-nb.infonih.gov While pyrazole-based compounds have been developed as Aurora-A kinase inhibitors, no data for a specific "derivative 15" were identified. nih.govresearchgate.netresearchgate.net
Table 3: Other Enzyme Target Modulation by Various Pyrazole Derivatives Designated as "15"
| Compound Class | Target Enzyme | Activity | IC₅₀ / Kᵢ | Source(s) |
|---|---|---|---|---|
| Aryl pyrazole | PRMT6 | Inactive | > 20 µM | nih.gov |
| Indeno[1,2-c]pyrazole-3-carboxamide | hCA I | Weak Inhibition | 725.6 nM (Kᵢ) | nih.gov |
| Indeno[1,2-c]pyrazole-3-carboxamide | hCA II | Potent Inhibition | 3.3 nM (Kᵢ) | nih.gov |
| Bis-pyrazoline hybrid | BRAFV600E | Inhibition | 98 ± 8 nM (IC₅₀) | d-nb.info |
Antimicrobial Activity Assessments
The pyrazole scaffold is a common feature in compounds with antimicrobial properties. nih.govCurrent time information in Chatham County, US. A study reporting on pyrazole-pyrimidinethiones identified a compound, designated as 15 , as a potent inhibitor of Escherichia coli, demonstrating a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. nih.gov Another study involving fifteen (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives also included a compound 15 which showed moderate antimicrobial potential. researchgate.net Research on a different set of pyrazoles (compounds 11-15) found that derivative 15 had lower antifungal and antibacterial activity compared to other analogues in its specific series. scholarsresearchlibrary.com
Table 4: Antimicrobial Activity of a Pyrazole Derivative Designated as "15"
| Compound Class | Organism | Activity | MIC (µg/ml) | Source(s) |
|---|---|---|---|---|
| Pyrazole-pyrimidinethione | E. coli | Potent Inhibition | 12.5 | nih.gov |
Antibacterial Efficacy (e.g., against Staphylococcus aureus, E. coli, K. pneumoniae, Pseudomonas aeruginosa, Shigella sp.)
The antibacterial potential of various compounds designated as this compound has been explored in several studies, showing a range of efficacy against both Gram-positive and Gram-negative bacteria.
One study reported a coumarin-substituted pyrazole with a 3,4-difluoro substitution, labeled compound 15 , which showed moderate activity against both Gram-positive and Gram-negative strains with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. mdpi.com In a separate investigation, a series of 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivatives was synthesized and evaluated for antimicrobial activity. ijrar.org The compound designated as derivative 15 in this series was screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. ijrar.org
While not specifically labeled as derivative 15, other research highlights the potency of the pyrazole scaffold. Nanoparticles loaded with a pyrazole derivative known as CR232 demonstrated potent bactericidal activity against multidrug-resistant Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae, with MIC values as low as 0.72 µM. nih.gov
Table 1: Antibacterial Activity of Selected "this compound" Compounds
| Compound Description | Target Organism(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Coumarin-substituted pyrazole derivative (15) with 3,4-difluoro substitution | Gram-positive & Gram-negative bacteria | Moderate activity, MIC = 6.25 µg/mL | mdpi.com |
| 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivative (15) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Screened for antibacterial activity | ijrar.org |
Antifungal Properties
Investigations into the antifungal properties of pyrazole derivatives have identified specific compounds labeled "15" with notable efficacy.
A study focused on novel pyrazole carboxylate derivatives revealed that compound 15 exhibited remarkable antifungal activity against the plant pathogen Valsa mali, with a median effective concentration (EC50) of 0.32 mg/L. acs.org The mechanism of action for this derivative was linked to the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, with a half-maximal inhibitory concentration (IC50) of 82.26 μM. acs.org
Furthermore, the 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivative (15) , also assessed for antibacterial properties, was evaluated for its antifungal activity against a panel of fungi including Aspergillus niger, Aspergillus flavus, Trichoderma viride, and Candida albicans. ijrar.org
Table 2: Antifungal Activity of Selected "this compound" Compounds
| Compound Description | Target Organism(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Pyrazole carboxylate derivative (15) | Valsa mali | Remarkable activity, EC50 = 0.32 mg/L; Inhibits SDH enzyme (IC50 = 82.26 μM) | acs.org |
| 1-acetyl/acetophenyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivative (15) | Aspergillus niger, Aspergillus flavus, Trichoderma viride, Candida albicans | Screened for antifungal activity | ijrar.org |
Antiviral Activity (e.g., against Herpes Simplex Virus)
A review of available scientific literature on the antiviral activity of pyrazole derivatives did not identify a specific compound designated as "derivative 15" with activity against Herpes Simplex Virus (HSV). researchgate.netnih.govresearchgate.net However, studies on various series of pyrazole compounds have demonstrated the antiviral potential of this chemical class. For instance, research on 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles found that a compound labeled 413 showed strong antiviral activity against HSV-1. researchgate.net Other pyrazole derivatives have also been evaluated for activity against viruses such as Hepatitis A (HAV). nih.gov
Antitubercular Activity
The pyrazole nucleus is recognized as an important scaffold in the development of antitubercular agents. researchgate.netchemmethod.com Despite extensive research in this area, studies reviewed did not specifically mention a "derivative 15" with significant antitubercular activity. researchgate.netthieme-connect.comjocpr.com Research has instead highlighted other analogues. In one study, a series of novel pyrazole derivatives was synthesized, and compounds 9, 10, and 11 were found to have superior inhibitory activity against Mycobacterium smegmatis. researchgate.netCompound 10 emerged as a lead agent, showing potent activity against the virulent Mycobacterium tuberculosis H37Rv strain with an MIC of 1.9 μg/mL. researchgate.net
Anti-Biofilm Activity
The ability of pyrazole derivatives to inhibit or eradicate bacterial biofilms is an area of active research, particularly concerning resistant pathogens like Staphylococcus aureus. nih.govnih.gov While a specific "derivative 15" is not highlighted for this activity, related findings are noteworthy. A study on coumarin-substituted pyrazoles, which included a compound 15 with moderate antibacterial effects, reported that other molecules within the same series were potent at inhibiting the formation of MRSA biofilms and destroying existing ones. mdpi.com In a separate project, a hit compound from a library of indolenine-substituted pyrazoles demonstrated significant anti-biofilm properties, with a minimum biofilm inhibitory concentration (MBIC50) of 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC50) of 6.25 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus. nih.gov
Other Biological Activities (Preclinical)
Anti-inflammatory Mechanisms
Antioxidant Mechanisms
The antioxidant properties of this compound have been investigated through various scientific studies, revealing its capacity to counteract oxidative stress. The primary mechanisms underlying its antioxidant activity involve direct free radical scavenging and the potential modulation of enzymatic pathways related to oxidative processes.
Research has demonstrated that pyrazole-containing compounds can act as antioxidants through several pathways, including the scavenging of free radicals, which prevents cellular damage, and the inhibition of pro-oxidative enzymes. nih.gov The core structure of the pyrazole ring is a key contributor to these antioxidant effects. nih.gov The antioxidant capabilities of pyrazole derivatives are often evaluated by their ability to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and by their power to reduce ferric ions. nih.govmdpi.com
In the case of this compound, studies have shown that it exhibits antioxidative activity. nanobioletters.com Its mechanism of action is believed to involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. nanobioletters.com The antioxidant activity of this compound and related compounds has been quantified using the DPPH radical scavenging assay, which measures the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50). nanobioletters.com
One study reported that this compound demonstrated moderate antioxidant activity in the DPPH assay. nanobioletters.com The specific findings from this research are detailed in the table below, which presents the inhibitory concentration (IC50) of this compound in comparison to a standard antioxidant.
Table 1: Antioxidant Activity of this compound
| Compound | DPPH Radical Scavenging Activity (IC50 in mg/mL) |
| This compound | >0.31 |
| Vitamin C (Ascorbic acid) | 0.04 |
Data sourced from a study on the antioxidant effects of novel pyrazole analogs. nanobioletters.com
The protective mechanisms of a broader class of pyrazole derivatives, known as pyrano-[2,3-c]-pyrazoles, have been characterized by their ability to induce antioxidant enzymes and decrease lipid peroxidation, which is the oxidative degradation of lipids. arakmu.ac.ir Furthermore, other related pyrazole derivatives have been shown to effectively inhibit the production of superoxide (B77818) anions, reduce lipid peroxidation, and suppress the activity of NADPH oxidase, an enzyme that generates superoxide radicals. mdpi.com While these specific mechanisms have not been exclusively detailed for this compound, they represent the common pathways through which pyrazole compounds exert their antioxidant effects.
Structure Activity Relationship Sar Studies of Pyrazole Derivative 15
Impact of Substituent Variations on Biological Potency
The biological potency of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the pyrazole core and its associated phenyl rings. ijrpr.com Systematic variations of these substituents have been shown to dramatically increase or decrease inhibitory activity.
In studies on inhibitors of West Nile Virus (WNV) NS2B-NS3 proteinase, an amide derivative, designated as compound 15 , showed an IC₅₀ of 16.0 μM. nih.govscispace.com This compound was part of a series designed to improve the hydrolytic stability of earlier ester-based inhibitors. The research explored ester isosteres, leading to the finding that while an alkene derivative (14 ) had comparable potency (IC₅₀ = 13.8 μM), the amide 15 was also active and, importantly, highly stable in buffer. nih.govscispace.com In contrast, alcohol derivatives in the same study were found to be inactive. nih.gov
Another study focusing on meprin α and β inhibitors synthesized a series of protected pyrazole derivatives, 15a–m . nih.gov The initial lead compound, 3,5-diphenylpyrazole (B73989) (7a ), was a potent meprin α inhibitor. The SAR exploration revealed that introducing different functional groups on the aryl moieties could modulate activity. For instance, replacing a phenyl group with smaller residues like methyl (14a ) or a larger benzyl (B1604629) group (14b ) led to a decrease in inhibitory activity. However, a cyclopentyl moiety (14c ) resulted in activity similar to the original diphenyl compound. nih.gov
Further research into N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors used a pyrazole sulfonamide as a starting point. acs.org The study demonstrated that the substitution pattern on the pyrazole ring was crucial. While the 3,5-dimethylpyrazole (B48361) derivative (1 ) was active, the corresponding mono-substituted (2 ) or unsubstituted (3 ) analogues were devoid of activity. The potency was also influenced by the electronic properties of the substituents; introducing an electron-withdrawing trifluoromethyl group (14 ) at the 3-position resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group (13 ) abolished activity altogether. acs.org
| Compound | Target | Modification | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Amide Derivative 15 | WNV NS2B-NS3 Proteinase | Ester isostere (Amide) | 16.0 μM | nih.govscispace.com |
| Alkene Derivative 14 | WNV NS2B-NS3 Proteinase | Ester isostere (Alkene) | 13.8 μM | nih.gov |
| Compound 1 (3,5-dimethyl) | NAAA | Dimethyl substitution on pyrazole | 1.02 μM | acs.org |
| Compound 2 (5-methyl) | NAAA | Mono-methyl substitution | Inactive | acs.org |
| Compound 3 (unsubstituted) | NAAA | Unsubstituted pyrazole | Inactive | acs.org |
| Compound 14 (3-CF₃, 5-methyl) | NAAA | Electron-withdrawing group | 3.29 μM | acs.org |
| Compound 13 (3-OCH₃, 5-methyl) | NAAA | Electron-donating group | Inactive | acs.org |
Role of Specific Moieties in Target Binding and Efficacy
The efficacy of pyrazole-based inhibitors is determined by the precise interactions between their structural moieties and the target's binding site. Key components such as the pyrazole core, aryl linkers, and phenyl rings each play distinct roles in establishing these interactions.
Imidazole (B134444) and Pyrazole Rings: The nitrogen-containing heterocyclic core is fundamental to the activity of these compounds. frontiersin.org In a study of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, the nitrogen atom of the pyrazole ring formed a crucial hydrogen bond with the key amino acid residue Met793 in the enzyme's binding pocket. rsc.org Similarly, in inhibitors of Mycobacterium tuberculosis CYP121A1, the imidazole ring was observed to interact with the heme iron via a water molecule and form a direct hydrogen bond with Arg386. nih.govnih.gov The pyrazole ring can act as both a hydrogen bond donor and acceptor, a property that is critical for its interaction with enzyme active sites. mdpi.com
Aryl Ring Linker and Phenyl Rings: Aryl groups attached to the pyrazole core often occupy hydrophobic pockets within the target enzyme. nih.gov In the case of EGFR-TK inhibitors, a cyano pyrazole derivative (15 ) featured an aryl ring linker and substituted phenyl rings that established hydrophobic interactions with several amino acid residues. rsc.org The phenyl ring connected to an amide linker occupied a hydrophobic head region, forming an interaction with Lys745. rsc.org The presence of a terminal hydrophobic ring is considered significant for the potency of EGFR-TK inhibitors. rsc.org
Hydrophobic Interactions: These interactions are a recurring theme in the SAR of pyrazole derivatives. In B-raf inhibitors like encorafenib, the two aryl rings at positions 3 and 4 of the pyrazole scaffold are vital for binding to the kinase domain through hydrophobic interactions. mdpi.com For pyrazolo[3,4-d]pyrimidine analogues, the presence of a substituted imidazole ring occupying a hydrophobic pocket was found to remarkably increase anticancer activity. rsc.org
| Moiety | Interaction Type | Target Enzyme Residue/Region | Compound Example | Reference |
|---|---|---|---|---|
| Pyrazole Ring Nitrogen | Hydrogen Bond | Met793 | Pyrazolo[3,4-d]pyrimidine analogue 16 | rsc.org |
| Imidazole Ring | Hydrogen Bond | Arg386 | CYP121A1 Inhibitor | nih.gov |
| Phenyl Ring | Hydrophobic Interaction | Hydrophobic Pocket II | Pyrazolo[3,4-d]pyrimidine analogue 15 | rsc.org |
| Aryl Rings (at C3, C4) | Hydrophobic Interaction | Active Kinase Domain | Encorafenib | mdpi.com |
Influence of Pyrazole Ring Modifications on Biological Activity
Modifications to the central pyrazole ring itself are a key strategy in optimizing biological activity. pharmajournal.net These changes can involve altering substituent patterns or fusing the pyrazole with other heterocyclic systems.
Research on NAAA inhibitors demonstrated the critical importance of the substitution pattern on the pyrazole ring. A 3,5-dialkyl substitution was found to be essential for activity, as removing one or both alkyl groups led to inactive compounds. acs.org The length of these alkyl chains also modulated potency, with an n-propyl group at position 5 yielding a threefold increase in potency compared to the original hit compound with a methyl group. acs.org Altering the electronic character of the pyrazole ring, for example through benzoylation, has also been explored as a way to influence activity. nih.gov
In another example, the fusion of a pyrimidine (B1678525) moiety to the pyrazole backbone resulted in an analogue with significant antinociceptive and anti-inflammatory effects, highlighting how creating fused-ring systems can enhance pharmacological profiles. frontiersin.org The inherent stability of the pyrazole ring against metabolic enzymes like P450, compared to isomers like imidazole, makes it an attractive scaffold for drug design. mdpi.com
Comparative SAR Analysis with Analogues
Comparing the SAR of different pyrazole derivatives provides valuable insights into the structural requirements for specific biological activities.
In the development of WNV proteinase inhibitors, compound 15 (an amide) was compared with its ester and alkene analogues. While the alkene (14 ) was slightly more potent, both 14 and 15 offered a significant advantage in hydrolytic stability over the original ester-based leads, which were prone to degradation in the assay medium. nih.govscispace.com This comparison demonstrated that isosteric replacement of the ester group could successfully balance potency and stability.
A comparative analysis of pyrazole analogues targeting acetylcholinesterase (AChE) revealed that the number of phenyl substituents on the pyrazole ring dictates inhibitory specificity. A compound with triphenyl substitutions (15 ) was a potent AChE inhibitor, whereas analogues with diphenyl substitutions were more effective against other enzymes. frontiersin.org
In the context of meprin inhibitors, the 3,5-diphenylpyrazole 7a served as a potent lead. Comparison with analogues showed that replacing the phenyl groups with other moieties like methyl or benzyl groups diminished activity, suggesting that the aryl moieties are crucial for targeting the S1 and S1' pockets of the enzyme. nih.gov However, a cyclopentyl derivative (14c ) maintained high activity, indicating that specific hydrophobic groups could effectively substitute the phenyl rings. nih.gov This highlights that while the core pyrazole scaffold is a potent starting point, the nature of its substituents is key to fine-tuning activity and selectivity against different targets. frontiersin.orgnih.gov
Computational and in Silico Investigations of Pyrazole Derivative 15
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand how a ligand, such as Pyrazole (B372694) derivative 15, might interact with a protein target at the atomic level.
Ligand-Target Interaction Profiling
Molecular docking studies have been conducted to profile the interaction of Pyrazole derivative 15 against several key protein targets implicated in cancer. These include the Epidermal Growth Factor Receptor (EGFR) kinase, farnesyltransferase, and arginine methyltransferase. science.govidrblab.netresearchgate.netscience.gov The primary goal of this profiling is to suggest a potential mechanism of action for the compound's observed biological activity. researchgate.netscience.gov For instance, the cyano this compound, linked to a pyrazolo[3,4-d]pyrimidine moiety, was specifically evaluated for its inhibitory potential within the EGFR binding site to explain its potent anti-proliferative effects. science.govidrblab.netmsa.edu.eg
Binding Affinity Prediction and Pose Analysis
Binding affinity predictions from docking studies are crucial for ranking potential drug candidates. For this compound, docking into the EGFR tyrosine kinase active site was performed to understand its binding mode. idrblab.net While specific binding energy scores for derivative 15 are not detailed in the provided research, its potent enzymatic inhibition, with an experimental IC50 value of 0.135 µM against EGFR, suggests a strong interaction. msa.edu.egresearchgate.net As a point of reference in one study, the co-crystallized ligand of EGF exhibited a binding score of -7.03 kcal/mol. idrblab.net Analysis of the binding pose of this compound within the EGFR active site revealed that it adopts an orientation allowing for key hydrogen bond interactions, which are critical for its inhibitory activity. researchgate.net
Identification of Key Residues in Binding Sites
A critical outcome of docking studies is the identification of specific amino acid residues that form key interactions with the ligand.
EGFR Active Site: Molecular docking simulations revealed that this compound is capable of forming essential hydrogen bond interactions with key residues within the EGFR kinase active site. researchgate.net Specifically, interactions with Met793, Gly796, and Lys745 have been identified as crucial for its binding and inhibitory function. science.govidrblab.netresearchgate.net
Farnesyltransferase and Arginine Methyltransferase: Docking studies were also performed for a series of synthesized compounds, including this compound, on the active sites of farnesyltransferase and arginine methyltransferase. researchgate.netscience.gov These investigations were conducted to suggest a possible mechanism for the compounds' cytotoxic activity. researchgate.netscience.gov However, specific details regarding the key interacting residues for this compound with these two enzymes are not specified in the available literature.
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| EGFR Kinase | Met793, Gly796, Lys745 | Hydrogen Bonds | science.govresearchgate.net |
| Farnesyltransferase | Not Specified | Docking Performed | science.gov |
| Arginine Methyltransferase | Not Specified | Docking Performed | science.gov |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic structure and reactivity of this compound and related compounds. These studies provide a deeper understanding of the molecule's intrinsic properties. science.govmsa.edu.eg
Analysis of Reaction Mechanisms and Energetics
DFT studies were conducted to illustrate the reaction mechanism for the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, including compound 15. science.govidrblab.netmsa.edu.eg The calculations were performed at the B3LYP/6-311+G(d,p) level of theory. researchgate.net These theoretical calculations helped to elucidate the potential energy pathways of the reactions. For example, in the formation of a related intermediate, a transition state was identified with a calculated activation energy of 25.53 kcal/mol, providing insight into the reaction kinetics. msa.edu.eg
Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity. science.govmsa.edu.eg
In the mechanistic studies related to the synthesis of this compound's core structure, FMO analysis was used to predict the favorability of different reaction pathways. The energy gap between the reacting orbitals (HOMO-1 of an amine and the LUMO of a carbonyl or thiocarbonyl group) was calculated for competing intermediates. For one reaction step, the energy gap for one possible intermediate (I) was 7.875 eV, while the gap for a competing intermediate (I') was 8.174 eV. science.gov The smaller energy gap for intermediate I suggests that its formation is the more favored reaction pathway, thus determining the final product structure. science.govmsa.edu.eg
| Calculation Type | Focus of Analysis | Key Findings | Reference |
| DFT (B3LYP/6-311+G(d,p)) | Reaction Mechanism | Elucidation of reaction pathways and transition state energetics. | msa.edu.egresearchgate.net |
| FMO (HOMO-LUMO) | Reaction Favorability | Smaller energy gap (7.875 eV) in one pathway predicted its preference over another (8.174 eV). | science.govmsa.edu.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the physicochemical properties of chemical substances and their biological activities. medicalresearchjournal.org For pyrazole derivatives, QSAR studies are crucial in drug discovery and agrochemical development for predicting the biological activity of newly designed compounds, thereby saving time and resources. acs.orgnih.gov These models are developed by correlating variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. medicalresearchjournal.org
Development of Predictive Models for Biological Activity (e.g., Topomer CoMFA)
Predictive QSAR models are essential for optimizing lead compounds. Various methods, including 2D-QSAR and 3D-QSAR, are employed to build these models for pyrazole derivatives. nih.govijsdr.org
Topomer CoMFA: A notable 3D-QSAR technique applied to pyrazole derivatives is Topomer CoMFA. core.ac.ukscience.gov This method merges Topomer technology and Comparative Molecular Field Analysis (CoMFA) to create a rapid and objective tool for lead optimization. nih.gov The process involves breaking down each molecule in a series into fragments. For each fragment, a "topomer" (a 3D representation of the fragment's shape) is generated, and from these, steric and electrostatic fields are calculated. nih.gov These fields are then used as variables in a partial least squares (PLS) analysis to build a QSAR model that can predict the biological activity of new, untested compounds.
In studies of pyrazole derivatives, Topomer CoMFA has been successfully used to develop predictive models for various activities, such as antifungal and antitubercular properties. science.govresearchgate.net For instance, a study on pyrazole amide derivatives used Topomer CoMFA to create a 3D-QSAR model for their antifungal activity. science.gov Similarly, research on pyrazole derivatives as inhibitors of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis yielded a predictive Topomer CoMFA model with good statistical significance (q² = 0.652, r²pred = 0.785). researchgate.net
The statistical quality of these models is paramount. Key metrics used for validation include:
q² (cross-validated R²): An indicator of the internal predictive ability of the model.
r²pred (external R²): A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation.
The general workflow for developing a Topomer CoMFA model for a series of pyrazole derivatives is outlined in the table below.
| Step | Description |
| 1. Data Set Preparation | A series of pyrazole derivatives with measured biological activities (e.g., IC₅₀ values) is selected. The data set is typically divided into a training set (for model building) and a test set (for validation). ijsdr.org |
| 2. Molecular Fragmentation | Each pyrazole derivative structure is computationally broken into fragments at acyclic single bonds. A common core structure may be removed. nih.gov |
| 3. Topomer Generation | Standard 3D topomer models are automatically generated for each fragment. |
| 4. Field Calculation | Steric and electrostatic fields are calculated for each topomer, creating the "CoMFA columns". nih.gov |
| 5. QSAR Model Building | Partial Least Squares (PLS) analysis is used to correlate the CoMFA fields (independent variables) with the biological activity data (dependent variable) of the training set. |
| 6. Model Validation | The model's predictive power is assessed using the test set and statistical metrics like q² and r²pred. nih.govresearchgate.net |
Identification of Molecular Descriptors Correlating with Activity
A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors are numerical values that describe the physicochemical, electronic, or steric properties of a molecule.
For pyrazole derivatives, various classes of descriptors have been found to correlate with their activities, which can range from anticancer and antimicrobial to insecticidal. medicalresearchjournal.orgacs.orgmdpi.com
Commonly Identified Descriptors for Pyrazole Derivatives:
Topological Descriptors: These describe the connectivity of atoms in a molecule. The Balaban J index, for example, which relates to the topological connectivity, has been identified as a significant descriptor in QSAR models for the anticancer activity of pyrazole derivatives. nih.gov
Electronic Descriptors: These relate to the electron distribution in the molecule. Properties derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness, are often used. medicalresearchjournal.orgmdpi.com In some models, electronegative groups at certain positions were found to increase the potency of pyrazole inhibitors. nih.gov
Steric Descriptors: These describe the size and shape of the molecule. 3D-QSAR methods like CoMFA and CoMSIA generate steric contour maps that show where bulky groups are favored or disfavored for enhancing biological activity. nih.gov For some pyrazole derivatives, steric bulk at specific positions was found to be favorable for increasing potency. nih.gov
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (SlogP_VSA) and molecular density have been shown to correlate with the cytotoxic effects of certain pyrazole derivatives. nih.gov
The table below summarizes representative molecular descriptors and their typical influence on the activity of pyrazole derivatives as identified in various QSAR studies.
| Descriptor Class | Example Descriptor | General Correlation with Activity |
| Topological | Balaban J index | A lower value was correlated with higher anticancer activity in one study. nih.gov |
| Electronic | HOMO/LUMO Energy Gap | Can relate to the reactivity and stability of the molecule, influencing its interaction with biological targets. mdpi.com |
| Steric | CoMFA Steric Fields | Contour maps indicate regions where increased or decreased bulk enhances activity. nih.gov |
| Physicochemical | SlogP_VSA (LogP and surface area) | Can contribute positively to cytotoxicity, indicating the importance of lipophilicity and surface properties. nih.gov |
| Quantum Chemical | Molecular Density | A higher molecular density was found to correlate with better anticancer activity in a specific series. nih.gov |
These findings from QSAR and Topomer CoMFA studies are instrumental in guiding the rational design of new, more potent pyrazole derivatives for specific therapeutic or agricultural applications. tandfonline.com
Advanced Characterization Methodologies Focused on Structural Elucidation and Purity Assessment, Not Basic Identification Data
Spectroscopic Techniques for Structure Confirmation
A suite of spectroscopic methods has been instrumental in elucidating the intricate structural features of Pyrazole (B372694) derivative 15.
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule. The IR spectrum of Pyrazole derivative 15, identified as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), exhibits characteristic absorption bands that confirm its structure. mdpi.com Key peaks include those corresponding to N-H and O-H stretching, C=N bonds, and C=S bonds, which are consistent with the proposed pyrazole and thiosemicarbazide (B42300) moieties. ekb.eg For instance, one study reported IR peaks at 2955, 2918, and 2849 cm⁻¹ corresponding to NH₂ & NH groups, 1633 cm⁻¹ for the C=N bond, and 1255 cm⁻¹ for the C=S bond. ekb.eg
Table 1: Key IR Spectral Data for this compound and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| NH₂ & NH | 2955, 2918, 2849 | ekb.eg |
| C=N | 1633 | ekb.eg |
| C=S | 1255 | ekb.eg |
| N-H | 3427 | ajchem-a.com |
| C=C (aliphatic) | 1598 | ajchem-a.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been employed to provide a detailed structural analysis of this compound.
In the ¹H NMR spectrum of a specific this compound, signals corresponding to the methyl protons, aromatic protons, and exchangeable protons of NH and NH₂ groups have been observed and assigned. ekb.eg For example, a singlet appearing at 2.02 ppm is attributed to the three methyl protons (CH₃). ekb.eg A singlet at 6.74 ppm corresponds to an NH proton, while a signal at 6.94 ppm is assigned to an aromatic proton. ekb.eg Two distinct signals at 8.93 ppm and 10.20 ppm, which are exchangeable with D₂O, confirm the presence of an NH₂ group and two additional NH protons, respectively. ekb.eg
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For a related pyrazole derivative, characteristic signals for the methyl carbon, aromatic carbons, and carbons involved in C=N and C=S bonds have been identified, further substantiating the proposed structure. ekb.eg
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 2.02 | s | 3H | CH₃ | ekb.eg |
| 6.74 | s | 1H | NH (D₂O exchangeable) | ekb.eg |
| 6.94 | s | 1H | Ar-H | ekb.eg |
| 8.93 | s | 2H | NH₂ (D₂O exchangeable) | ekb.eg |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing definitive confirmation of its identity. For a pyrazole derivative, the mass spectrum showed a molecular ion peak (M+) that corresponds to its calculated molecular weight, confirming the molecular formula. ekb.eg Fragmentation patterns observed in the mass spectrum can also offer additional structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most unambiguous structural determination by mapping the precise arrangement of atoms in a crystalline solid. This technique has been successfully applied to pyrazole derivatives, confirming their molecular geometry and intermolecular interactions in the solid state. mdpi.com For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol was determined, revealing a pyridyl ring bonded to a pyrazole ring substituted with methyl and ethanol groups. mdpi.com Such analyses are crucial for understanding structure-property relationships.
Advanced Analytical Techniques for Purity and Identity
To ensure the purity of synthesized compounds and monitor the progress of chemical reactions, chromatographic techniques are indispensable.
Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis of pyrazole derivatives. nih.govinnovareacademics.in By comparing the retention factor (Rf) of the reaction mixture with that of the starting materials and the expected product, chemists can determine when a reaction is complete. nih.gov
High-performance liquid chromatography (HPLC) is a more sophisticated technique used for the final purity assessment of the synthesized pyrazole derivatives. nih.govresearchgate.netarakmu.ac.ir HPLC analysis provides a quantitative measure of purity by separating the target compound from any impurities. The purity of pyrano-[2,3-c]-pyrazole derivatives, for example, was confirmed using HPLC. arakmu.ac.ir
Future Directions in Pyrazole Derivative 15 Research
Exploration of Novel Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives has progressed significantly from classical methods to more advanced and efficient strategies. researchgate.net Future research will continue to build on this foundation, seeking to develop even more innovative and sustainable synthetic routes.
Key areas of focus will include:
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. rsc.orgresearchgate.net This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis to produce pyrazole derivatives. rsc.orgresearchgate.net These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. researchgate.netmdpi.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient for creating diverse libraries of pyrazole derivatives. researchgate.netlongdom.org Future work will likely involve the design of novel MCRs to access unique pyrazole architectures that are not easily attainable through traditional linear synthesis.
Catalytic Methods: The development of novel catalysts is crucial for advancing pyrazole synthesis. researchgate.netmdpi.com This includes the use of metal-oxo-clusters and nano-catalysts which can offer high efficiency and selectivity. mdpi.com Research into new catalytic systems will aim to improve reaction conditions, expand the scope of compatible functional groups, and enable the synthesis of previously inaccessible derivatives.
A recent study highlighted a one-pot synthesis of pyrazoles from arenes and carboxylic acids, demonstrating the potential for creating complex derivatives from simple starting materials. mdpi.com Another approach utilized a nano-ZnO catalyst for the efficient synthesis of 1,3,5-substituted pyrazole derivatives, achieving high yields and simplifying the work-up procedure. mdpi.com
Discovery of New Biological Targets and Mechanisms
While pyrazole derivatives are known to interact with a range of biological targets, there is still much to be discovered about their full therapeutic potential. researchgate.netnih.gov Future research will be dedicated to identifying new biological targets and elucidating the underlying mechanisms of action for compounds like "Pyrazole derivative 15."
Anticipated research avenues include:
Target Deconvolution: For pyrazole derivatives identified through phenotypic screening, determining their precise molecular targets is a key challenge. Advanced techniques such as chemical proteomics and thermal proteome profiling will be instrumental in identifying the specific proteins that these compounds interact with to exert their biological effects.
Exploration of New Therapeutic Areas: The broad pharmacological profile of pyrazoles suggests their potential in a variety of diseases. researchgate.netmdpi.com Researchers will likely explore the efficacy of pyrazole derivatives in less-investigated areas, potentially uncovering novel applications in metabolic disorders, neurodegenerative diseases, and rare genetic conditions.
Mechanism of Action Studies: A deeper understanding of how pyrazole derivatives modulate their targets is essential for rational drug design. This will involve detailed biochemical and cellular assays to characterize their effects on enzyme kinetics, protein-protein interactions, and signaling pathways. For instance, some pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by interfering with signal transduction pathways. researchgate.net
A study on a series of pyrazole derivatives identified compounds with potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease, highlighting the potential of this scaffold in neglected tropical diseases. nih.gov Another research effort focused on pyrazole derivatives as inhibitors of the 15-lipoxygenase enzyme, which is implicated in oxidative stress-related diseases. nih.gov
Integration of Advanced Computational Methods in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, and its role in the development of pyrazole derivatives is expected to expand significantly. researchgate.netnih.goveurasianjournals.com These methods offer a cost-effective and efficient way to design and optimize new therapeutic agents. eurasianjournals.com
Future computational strategies will likely involve:
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of known pyrazole derivatives to predict the biological activity of new, untested compounds. eurasianjournals.com This can accelerate the identification of promising drug candidates and reduce the need for extensive experimental screening.
Advanced Molecular Modeling: Techniques like molecular dynamics simulations and quantum mechanical calculations provide detailed insights into the dynamic behavior and electronic properties of pyrazole derivatives. eurasianjournals.com These methods can help to predict how a compound will bind to its target and can guide the design of derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling will continue to be a valuable tool for understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.govchemrevlett.com By identifying the key structural features that contribute to potency, QSAR can guide the rational design of more effective compounds. chemrevlett.com
Recent research has utilized QSAR models to study the antiviral activity of 1,3,4-trisubstituted pyrazole derivatives against the Hepatitis C virus. chemrevlett.com Molecular docking studies have also been employed to understand the binding of pyrazole derivatives to various targets, including human 15-LOX and p38 MAP kinase. nih.govacs.org
Development of this compound as a Tool Compound for Biological Studies
Beyond their therapeutic potential, well-characterized pyrazole derivatives can serve as valuable tool compounds for basic biological research. A tool compound is a selective small molecule that can be used to probe the function of a specific biological target in cells or in vivo.
Future efforts in this area will focus on:
Optimization for Selectivity: To be a useful tool, a compound must be highly selective for its intended target. Medicinal chemistry efforts will focus on modifying the structure of "this compound" to minimize off-target effects.
Development of Chemical Probes: A tool compound can be further developed into a chemical probe by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. These probes can be used to visualize the localization of the target protein within a cell or to isolate the target protein for further study.
Validation in Biological Systems: The utility of a tool compound must be rigorously validated in relevant biological systems. This includes demonstrating its on-target activity in cellular assays and, where appropriate, in animal models.
The development of potent and selective pyrazole derivatives, such as those identified as inhibitors of tubulin polymerization, provides a strong starting point for creating tool compounds to study the cytoskeleton and its role in disease. nih.gov Similarly, pyrazole-based inhibitors of specific kinases can be used to dissect complex signaling pathways. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole derivative 15, and how do reaction conditions influence yield and purity?
this compound is synthesized via microwave-assisted reactions and functional group transformations. For example, the 2-aminopiperidine derivative 15 is generated under microwave irradiation, which accelerates reaction kinetics and improves yield compared to conventional heating . Key steps include condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones, followed by cyclization. Solvent choice (e.g., ethanol for recrystallization) and catalysts (e.g., Raney Ni for reduction) critically impact purity .
Q. How is the structure of this compound validated, and what analytical techniques are essential for characterization?
Structural elucidation relies on spectroscopic and chromatographic methods:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹ in derivative 15) .
- NMR (¹H/¹³C) confirms substituent positions and stereochemistry. For instance, aromatic protons in the pyrazole ring appear as distinct singlets .
- LC-MS verifies molecular weight and fragmentation patterns .
Q. What preliminary biological screening models are used to assess the anticancer potential of this compound?
Cytotoxicity is evaluated against tumor cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Doxorubicin is a common positive control. While derivative 15 exhibits moderate activity (IC₅₀ = 16.0 μM in enzyme assays), derivatives like 5b and 14b show superior potency (IC₅₀ = 0.28–0.38 μM) .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) guide the optimization of this compound for improved enzymatic inhibition and hydrolytic stability?
- Potency : Amide derivatives (e.g., 15) show moderate inhibition of West Nile Virus NS2B-NS3 protease (IC₅₀ = 16.0 μM) due to hydrogen bonding with active-site residues. Alkene/amide isosteres enhance steric complementarity .
- Stability : Replacing ester moieties with non-hydrolyzable amides (e.g., compound 15) increases half-life in pH 8 buffer (stable for >24 hours vs. 1.25 hours for ester derivatives) .
Q. What mechanistic insights explain the antioxidant activity of this compound, and how do assay conditions influence results?
Derivative 15 scavenges free radicals via electron donation from the pyrazole ring and conjugated systems. In DPPH and ABTS assays:
Q. How do molecular docking and dynamics simulations rationalize the binding mode of this compound to target enzymes?
Docking studies (e.g., against S. aureus MTAN) reveal that derivative 15 mimics Formycin A, a transition-state analog, by forming hydrogen bonds with Asp and hydrophobic interactions with Phe. Molecular dynamics (5 ns simulations) confirm complex stability, with RMSD < 2 Å .
Q. What environmental fate and degradation pathways are observed for this compound, and how do metabolites impact toxicity profiles?
Soil metabolites of derivative 15 include 2-chloro-4-methylsulfonyl-benzoic acid, a low-toxicity compound degraded by soil bacteria. However, nitro-reduced metabolites (e.g., amino derivatives) may retain bioactivity, necessitating ecotoxicological risk assessments .
Data Contradictions and Resolution
Q. Why do cytotoxicity results for this compound vary across studies, and how can experimental design mitigate discrepancies?
Disparities arise from:
Q. How do conflicting stability data for this compound in buffered vs. biological matrices inform formulation strategies?
While derivative 15 is stable in pH 8 buffer, serum esterases in biological matrices may hydrolyze ester analogs. Prodrug strategies (e.g., PEGylation) or encapsulation in liposomes enhance pharmacokinetic profiles .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize microwave power (100–300 W) and solvent ratios .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Environmental Testing : Combine HPLC-MS and microbial assays to track metabolite persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
